DRV1 (GPR32)激动剂C2A

描述

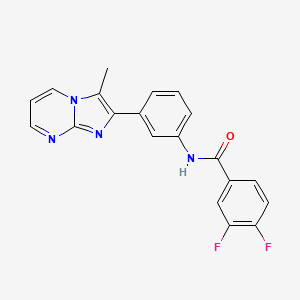

“3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C20H14F2N4O and a molecular weight of 364.35 . It is an agonist for the human Resolvin D1 Receptor DRV1 with pro-resolving functions .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a 3,4-difluoro-phenyl group, which is further connected to a 3-methylimidazo[1,2-a]pyrimidin-2-yl group . This complex structure likely contributes to its unique chemical properties and biological activity.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 364.35 and a complex molecular structure . Unfortunately, specific details such as melting point, boiling point, and density were not available in the retrieved data.科学研究应用

炎症中的促消退功能

DRV1 (GPR32)激动剂C2A是一种合成分子,可激活人resolvin D1受体(DRV1/GPR32)。它已被发现具有炎症的促消退功能 。 该化合物以与RvD1(DRV1内源性配体)相当的浓度刺激了血清处理的酵母聚糖的吞噬作用 .

巨噬细胞激活

该化合物已被发现能够在过表达重组DRV1的细胞中引发快速的阻抗变化 。 这表明它可能在激活巨噬细胞中发挥作用,巨噬细胞是参与免疫反应的关键细胞。

吞噬作用刺激

除了在炎症消退中的作用外,this compound还刺激巨噬细胞对活的E. 大肠杆菌的吞噬作用 。 这表明它可能在对抗细菌感染方面具有潜在的应用。

潜在的治疗开发

由于其激活DRV1/GPR32受体和促消退功能的能力,this compound提供模板,以促进针对DRV1的治疗开发,以促进炎症的消退 .

生化研究

作为一种合成分子,this compound用于生化研究,以研究DRV1/GPR32受体的功能和机制 .

药物发现

鉴于其独特的结构和生物活性,this compound可以用作药物发现中的先导化合物,用于开发具有改善的疗效和安全性特征的新药 .

作用机制

Target of Action

The primary target of the compound DRV1 (GPR32) agonist C2A, also known as 3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide or NCGC00135472, is the human Resolvin D1 Receptor (DRV1/GPR32) . This receptor plays a crucial role in the resolution of acute inflammation .

Mode of Action

DRV1 (GPR32) agonist C2A acts as a potent agonist of the DRV1 receptor . It interacts with its target, leading to the activation of the receptor . The EC50 of this compound for β-arrestin and cAMP activities are 0.37 nM and 0.32 μM, respectively .

Biochemical Pathways

Upon activation of the DRV1 receptor by the agonist C2A, there is a stimulation of phagocytosis of serum-treated zymosan in human macrophages . This indicates that the compound affects the biochemical pathways involved in the phagocytic activity of macrophages .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 2 mg/ml .

Result of Action

The activation of the DRV1 receptor by the agonist C2A leads to an enhancement in the phagocytic activity of macrophages . Specifically, it has been observed that the compound enhances macrophage phagocytosis of live E. coli .

生化分析

Biochemical Properties

DRV1 (GPR32) agonist C2A interacts with the DRV1/GPR32 receptor, stimulating biochemical reactions such as phagocytosis of serum-treated zymosan . It also enhances macrophage phagocytosis of live E. coli .

Cellular Effects

The compound influences cell function by activating the DRV1/GPR32 receptor, which in turn stimulates phagocytosis, a crucial cellular process for the ingestion of particles by the cell . This impact on cell signaling pathways and cellular metabolism is significant, as it promotes the resolution of inflammation .

Molecular Mechanism

At the molecular level, DRV1 (GPR32) agonist C2A exerts its effects by binding to the DRV1/GPR32 receptor . This interaction activates the receptor, leading to increased phagocytosis and enhanced macrophage activity .

Temporal Effects in Laboratory Settings

It is known that the compound elicits rapid impedance changes in cells overexpressing the recombinant DRV1 receptor .

属性

IUPAC Name |

3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)14-6-7-16(21)17(22)11-14/h2-11H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVZCQZBMAXLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

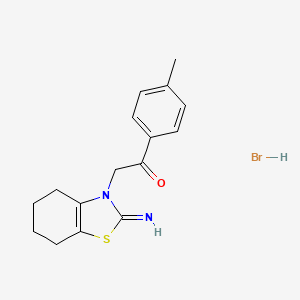

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。